3-[4-(4-CHLOROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]PROPANAMIDE
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Overview
Description
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and a diethoxyphenyl ethyl side chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl group and the diethoxyphenyl ethyl side chain. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methyl-N-phenylpropanamide
- 3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-morpholinyl)ethyl]propanamide
Uniqueness
Compared to similar compounds, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O4/c1-3-36-25-14-9-20(19-26(25)37-4-2)15-17-31-27(34)16-18-33-29(35)24-8-6-5-7-23(24)28(32-33)21-10-12-22(30)13-11-21/h5-14,19H,3-4,15-18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSHXZSDAMVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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